

Technical Guide: (5-Methyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Methyl-1H-pyrazol-3-yl)boronic acid

Cat. No.: B591762

[Get Quote](#)

CAS Number: 1163248-54-1[\[1\]](#)

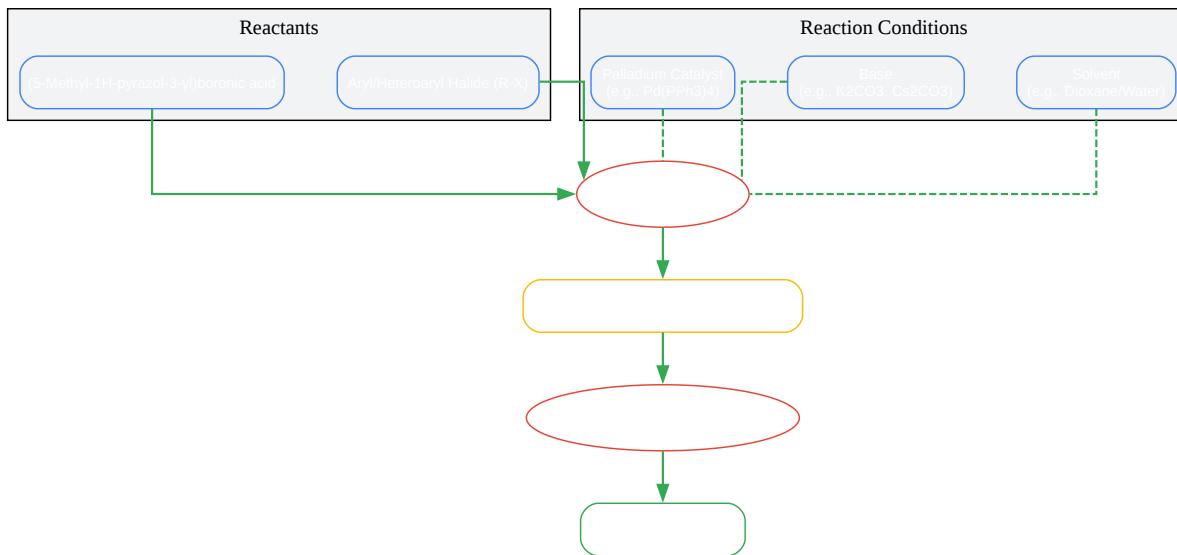
This technical guide provides an in-depth overview of **(5-Methyl-1H-pyrazol-3-yl)boronic acid**, a key building block for researchers, scientists, and professionals in drug development and medicinal chemistry.

Core Compound Properties

(5-Methyl-1H-pyrazol-3-yl)boronic acid is a heterocyclic organic compound containing a pyrazole ring functionalized with a methyl group and a boronic acid. This structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Physicochemical Data

A summary of the available quantitative data for **(5-Methyl-1H-pyrazol-3-yl)boronic acid** is presented below. Please note that some values are predicted due to limited experimentally determined data for this specific compound.


Property	Value	Source
CAS Number	1163248-54-1	[1] [2]
Molecular Formula	C4H7BN2O2	[1] [2]
Molecular Weight	125.92 g/mol	[1] [2] [3]
Purity	Typically ≥95%	[1]
Storage Temperature	2-8 °C	[1]
Physical Form	Solid	
SMILES	CC1=CC(=NN1)B(O)O	[1]

Applications in Synthetic Chemistry

The primary application of **(5-Methyl-1H-pyrazol-3-yl)boronic acid** is as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors. The pyrazole motif is a common feature in many biologically active compounds, making this boronic acid a valuable tool in the synthesis of potential drug candidates.

Role as a Synthetic Building Block

The following diagram illustrates the role of **(5-Methyl-1H-pyrazol-3-yl)boronic acid** as a versatile building block in the synthesis of more complex, potentially bioactive molecules via Suzuki-Miyaura cross-coupling.

[Click to download full resolution via product page](#)

Synthetic utility of **(5-Methyl-1H-pyrazol-3-yl)boronic acid**.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a pyrazole boronic acid. Researchers should optimize the conditions for their specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

- **(5-Methyl-1H-pyrazol-3-yl)boronic acid** (1.0 equiv)

- Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv)
- Base (e.g., Potassium carbonate, K₂CO₃ or Cesium carbonate, Cs₂CO₃) (2.0 equiv)
- Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
- Water (degassed)

Workflow Diagram:

[Click to download full resolution via product page](#)

General workflow for a Suzuki-Miyaura coupling experiment.

Procedure:

- To a reaction vessel, add **(5-Methyl-1H-pyrazol-3-yl)boronic acid**, the aryl/heteroaryl halide, and the base.
- Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
- Add the anhydrous solvent and degassed water to the reaction vessel.
- Add the palladium catalyst to the mixture under a positive pressure of the inert gas.
- Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir for the required time (can range from a few hours to overnight).
- Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, cool the reaction to room temperature.
- Quench the reaction, for example, by adding water or a saturated aqueous solution of ammonium chloride.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.
- Characterize the final product using spectroscopic methods like NMR and Mass Spectrometry to confirm its identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemshuttle.com [chemshuttle.com]
- 2. (5-Methyl-1H-pyrazol-3-yl)boronic acid [oakwoodchemical.com]
- 3. (1-Methyl-1H-pyrazol-3-yl)boronic acid | C4H7BN2O2 | CID 53338706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: (5-Methyl-1H-pyrazol-3-yl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b591762#5-methyl-1h-pyrazol-3-yl-boronic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com